2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile
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Overview
Description
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile is a synthetic organic compound that features a piperazine ring substituted with a chloroacetyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine and methoxyphenyl moieties but differ in their additional functional groups and overall structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring but has different substituents, leading to distinct chemical properties and applications.
Uniqueness
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its chloroacetyl group, in particular, allows for unique interactions with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-21-13-4-2-12(3-5-13)14(11-17)18-6-8-19(9-7-18)15(20)10-16/h2-5,14H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHNOHJTOYYLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCN(CC2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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